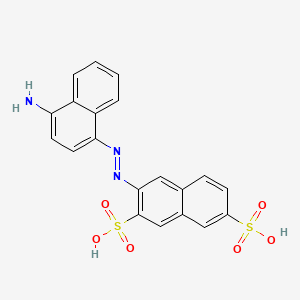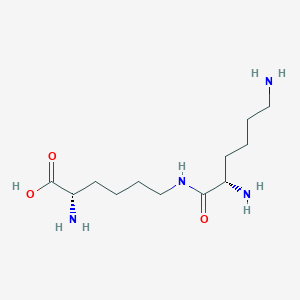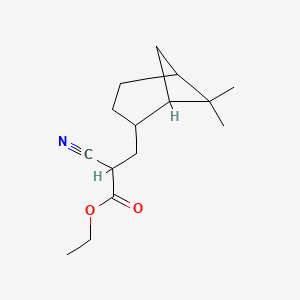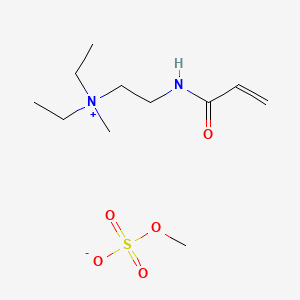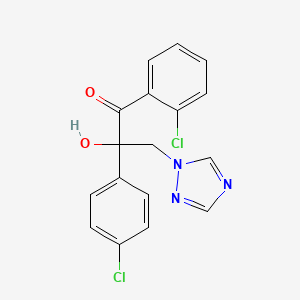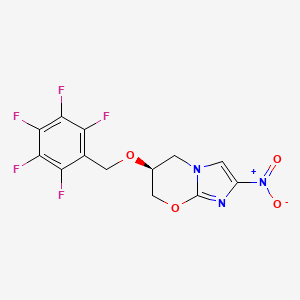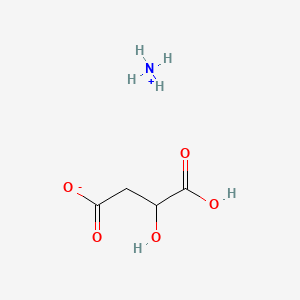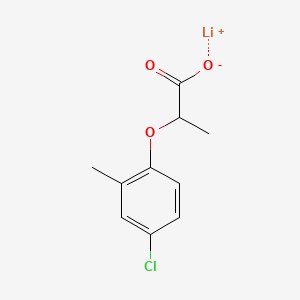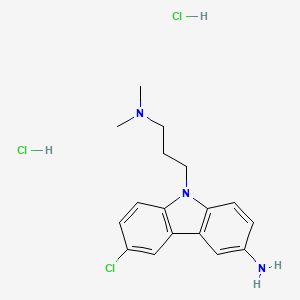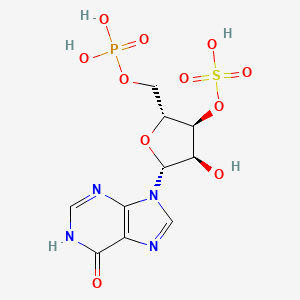
Cyclohexyldimethylammonium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyldimethylammonium dihydrogen phosphate is a chemical compound with the molecular formula C8H20NO4P and a molecular weight of 225.22 g/mol . It is also known by its IUPAC name, dihydrogen N,N-dimethylcyclohexanaminium phosphate . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of cyclohexyldimethylammonium dihydrogen phosphate typically involves the reaction of cyclohexylamine with dimethylamine and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Cyclohexyldimethylammonium dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyldimethylammonium dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies for its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of cyclohexyldimethylammonium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It can affect cellular processes by interacting with enzymes and receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Cyclohexyldimethylammonium dihydrogen phosphate can be compared with other similar compounds, such as:
Cyclohexylamine: A precursor in the synthesis of this compound.
Dimethylamine: Another precursor used in the synthesis process.
Phosphoric Acid: A key reagent in the formation of the phosphate group. The uniqueness of this compound lies in its specific combination of these components, which gives it distinct chemical properties and applications
Properties
CAS No. |
85099-25-8 |
|---|---|
Molecular Formula |
C8H17N.H3O4P C8H20NO4P |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
cyclohexyl(dimethyl)azanium;dihydrogen phosphate |
InChI |
InChI=1S/C8H17N.H3O4P/c1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h8H,3-7H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
XVPMBDHPANGVNC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCCC1.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



